Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
CAS No.: 1030517-93-1
Cat. No.: VC2907705
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030517-93-1 |
|---|---|
| Molecular Formula | C9H12N4O3 |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | methyl 2-(2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
| Standard InChI | InChI=1S/C9H12N4O3/c1-5-10-9-11-8(15)6(3-7(14)16-2)4-13(9)12-5/h6H,3-4H2,1-2H3,(H,10,11,12,15) |
| Standard InChI Key | NCGRZYZIDGLDKV-UHFFFAOYSA-N |
| SMILES | CC1=NN2CC(C(=O)NC2=N1)CC(=O)OC |
| Canonical SMILES | CC1=NN2CC(C(=O)NC2=N1)CC(=O)OC |
Introduction
Chemical Structure and Classification
Structural Features
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-6-yl)acetate exhibits several key structural features that define its chemical behavior and potential applications:
-
A fused bicyclic system comprising a 1,2,4-triazole ring and a tetrahydropyrimidine ring
-
A methyl group at position 2 of the triazole ring
-
An oxo (carbonyl) group at position 5 of the pyrimidine ring
-
A methyl acetate side chain at position 6 of the pyrimidine ring
These structural elements contribute to the compound's chemical reactivity, stability, and potential biological activities. The presence of the oxo group and the ester functionality provides sites for potential hydrogen bonding and other intermolecular interactions.
Classification and Related Compounds
This compound belongs to the triazolopyrimidine class of heterocyclic compounds, which have been extensively studied for their diverse biological activities. Related compounds in this class include:
-
Methyl {[7-hydroxy-5-(4-methoxyphenyl) triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate - A more complex derivative featuring a methoxyphenyl substituent and a sulfanyl linkage
-
Methyl 2-(2-amino-5,7-dimethyl- triazolo[1,5-a]pyrimidin-6-yl)acetate - A related compound with an amino group at position 2 and additional methyl substituents
-
Various triazolopyrimidine derivatives studied as antimalarial agents, such as DSM74 (5-methyl-N-(4-(trifluoromethyl)phenyl)- triazolo[1,5-a]pyrimidin-7-amine) and DSM265 (2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] triazolo[1,5-a]pyrimidin-7-amine)
The triazolopyrimidine scaffold has been compared with other heterocyclic systems such as imidazo[1,2-a]pyrimidine. Research has shown that while imidazo[1,2-a]pyrimidine derivatives may exhibit higher binding affinity in some cases, the triazolopyrimidine scaffold generally demonstrates superior metabolic stability .
Physical and Chemical Properties
Based on its structure and similar compounds in the triazolopyrimidine class, Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-6-yl)acetate likely exhibits specific physical and chemical properties that influence its behavior in various environments.
Table 2: Predicted Physical and Chemical Properties
| Property | Description/Value |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Probably white to off-white |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, chloroform, methanol); limited water solubility |
| Stability | Expected to be stable under normal laboratory storage conditions |
| Reactivity | Reactive sites include the ester group (hydrolysis, transesterification) and the carbonyl at position 5 |
The compound contains several functional groups that can participate in chemical reactions:
-
The ester group can undergo hydrolysis to form the corresponding carboxylic acid
-
The carbonyl oxygen at position 5 can act as a hydrogen bond acceptor
-
The nitrogen atoms in the triazole ring may participate in coordination with metals or act as hydrogen bond acceptors
Biological Activities and Applications
Structure-Activity Relationships
Research on triazolopyrimidine derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential biological behavior of our compound of interest:
-
The substitution pattern on the triazolopyrimidine core significantly influences binding affinity to target proteins
-
The triazolopyrimidine scaffold generally exhibits greater metabolic stability compared to some bioisosteric alternatives like imidazo[1,2-a]pyrimidine
-
The nature of substituents at positions 2, 5, and 7 can dramatically affect activity against specific targets
For example, studies comparing triazolopyrimidine and imidazo[1,2-a]pyrimidine scaffolds found that:
"The imidazo[1,2-a]pyrimidines were shown to bind somewhat more potently than the triazolopyrimidines depending on the nature of the amino aniline substitution."
"The in vitro metabolism data suggested that the imidazo[1,2-a]pyrimidine scaffold is more extensively metabolized than the triazolopyrimidine scaffold in mice..."
Research Applications
Current Research Uses
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-6-yl)acetate is primarily used for research purposes, as indicated by multiple sources . Current applications include:
-
As a building block in medicinal chemistry and organic synthesis
-
In structure-activity relationship studies of triazolopyrimidine derivatives
-
For investigating the biological properties of heterocyclic compounds
-
As a reference standard in analytical methods development
| Field | Applications |
|---|---|
| Research | Building block in synthesis, SAR studies, reference standard |
| Forensic | Analytical methods development, reference standard |
| Clinical | Diagnostic assay development, research tool |
| Medicinal Chemistry | Lead compound exploration, structure optimization |
Comparative Analysis with Related Compounds
A comparative analysis of Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-6-yl)acetate with structurally related compounds provides insights into the significance of specific structural features.
Structural Comparisons
Table 4: Structural Comparison with Related Compounds
Bioisosteric Considerations
Research on triazolopyrimidines has explored various bioisosteric modifications to optimize biological activity and pharmacokinetic properties. Key observations include:
-
Replacement of the triazolopyrimidine core with imidazo[1,2-a]pyrimidine can enhance binding affinity but may reduce metabolic stability
-
Modifications of bridging atoms between the core and substituents significantly affect activity
-
The tetrahydro nature of the pyrimidine ring in our compound of interest may influence conformational flexibility and binding properties compared to fully aromatic analogs
These comparisons highlight how subtle structural modifications can profoundly impact the chemical, physical, and biological properties of these heterocyclic compounds.
Future Research Directions
Research Gaps
Several research opportunities exist for further investigation of Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-6-yl)acetate:
-
Comprehensive characterization of physical and chemical properties
-
Detailed investigation of biological activities against various targets
-
Optimization of synthetic routes and scale-up methods
-
Exploration of structure-activity relationships through analog synthesis
-
Assessment of pharmacokinetic properties and metabolism
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume